molecular formula C11H12ClNO B592886 1-(3-Chlorophenyl)piperidin-2-one CAS No. 132573-12-7

1-(3-Chlorophenyl)piperidin-2-one

Cat. No.: B592886
CAS No.: 132573-12-7
M. Wt: 209.673
InChI Key: QMCIOETXUFJTAK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperidin-2-one (CAS: 132573-12-7) is a six-membered lactam (piperidin-2-one) derivative with a 3-chlorophenyl substituent. Its molecular formula is C₁₁H₁₂ClNO, and it has a molecular weight of 209.67 g/mol . This compound is part of a broader class of arylpiperidin-2-ones, which are critical intermediates in medicinal chemistry due to their versatility in drug design.

Properties

IUPAC Name

1-(3-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIOETXUFJTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697952
Record name 1-(3-Chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132573-12-7
Record name 1-(3-Chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-Chlorophenyl)piperidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3-Chlorophenyl)piperidin-2-one 132573-12-7 C₁₁H₁₂ClNO 209.67 ≥95% purity
1-(4-Iodophenyl)piperidin-2-one 385425-15-0 C₁₁H₁₂INO 301.12 m.p. 168–170°C; soluble in MeOH, CHCl₃
1-(4-Bromophenyl)piperidin-2-one 27471-43-8 C₁₁H₁₂BrNO 255.13 (calc.) N/A
1-(4-Nitrophenyl)piperidin-2-one 38560-30-4 C₁₁H₁₂N₂O₃ 220.23 (calc.) N/A

Key Observations :

  • Electron-Withdrawing Effects : The 3-chloro substituent in the target compound introduces moderate electron-withdrawing effects compared to 4-iodo (stronger) or 4-nitro (very strong) groups. This influences electronic interactions in binding pockets .

Core Heterocycle Modifications

Table 2: Comparison with Non-Piperidin-2-one Analogs
Compound Name CAS Number Core Structure Molecular Formula Key Differences
1-(3-Chlorophenyl)piperazin-2-one HCl 183500-94-9 Piperazin-2-one C₁₀H₁₁ClN₂O·HCl Two nitrogen atoms; altered H-bonding
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one 6103-61-3 Pyrrolidin-2-one C₁₅H₁₇ClN₂O 5-membered lactam; increased ring strain

Key Observations :

  • Hydrogen Bonding : Piperazin-2-one derivatives (e.g., CAS 183500-94-9) may exhibit stronger intermolecular interactions due to additional NH groups .

Key Observations :

  • Structural Complexity : The triazine-piperidin-2-one hybrid (Compound 29) demonstrates enhanced potency as a dual-target modulator, likely due to extended π-π stacking interactions .
  • Ring Substitution: Imidazolidin-2-one derivatives (e.g., D31) with 3-chlorophenyl groups show notable antibacterial activity, suggesting the chloro substituent enhances target affinity .

Biological Activity

1-(3-Chlorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, also known as 3-chloro-1-(3-chlorophenyl)piperidin-2-one, features a piperidine ring substituted with a chlorophenyl group. The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity compared to other piperidinone derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating similar piperidine derivatives, compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) analyses suggest that the chlorinated phenyl group contributes significantly to this antimicrobial efficacy.

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent . In related studies focusing on piperidine derivatives, certain compounds displayed antiviral properties against HIV-1 and other viruses . The presence of an arylpiperazine structure in these derivatives is linked to their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that modifications in the structure can lead to new antiviral drugs.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties . The mechanism of action typically involves the modulation of inflammatory pathways through the inhibition of specific enzymes or receptors. This characteristic is crucial for developing therapies targeting inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It may bind to active sites on enzymes or receptors, altering their conformation and activity. For instance, its potential as an acetylcholinesterase inhibitor has been noted, which is relevant for treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameKey FeaturesBiological Activity
1-Phenylpiperidin-2-oneLacks chlorine substitutionLower antimicrobial activity
1-(4-Chlorophenyl)piperidin-2-oneChlorine at para positionDifferent pharmacological profile
1-(3-Bromophenyl)piperidin-2-oneBromine substitutionVariations in reactivity and biological effects

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antiviral Screening : A study synthesized novel piperidine derivatives and tested them against HIV-1, demonstrating that modifications can lead to significant antiviral activity .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of various piperidine derivatives, including those similar to this compound, revealing promising results against multiple bacterial strains .
  • Enzyme Inhibition : Research focused on enzyme inhibition showed that compounds with a piperidine core could effectively inhibit acetylcholinesterase, providing insights into their potential use in neurodegenerative disease treatments .

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